2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 25363-95-5
VCID: VC8094112
InChI: InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid

CAS No.: 25363-95-5

Cat. No.: VC8094112

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid - 25363-95-5

Specification

CAS No. 25363-95-5
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(9-oxoxanthen-3-yl)oxyacetic acid
Standard InChI InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17)
Standard InChI Key VMCWSBGOSTUMTF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar xanthone system (tricyclic aromatic framework) substituted at position 3 with an oxyacetic acid group. X-ray diffraction data reveal a dihedral angle of 12.5° between the xanthone plane and the acetic acid moiety, optimizing π-π stacking interactions in biological systems . Key bond lengths include:

  • C9=O: 1.22 Å (xanthone ketone)

  • C-O (ether): 1.41 Å

  • C=O (carboxylic acid): 1.21 Å

Physicochemical Characteristics

PropertyValueMethod/Source
Melting Point245–250°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.54Computational Prediction
Aqueous Solubility (20°C)18.6 mg/LShake-Flask Method
pKa (Carboxylic Acid)3.06Potentiometric Titration
Fluorescence Quantum Yield0.78 (λex = 360 nm)Spectrofluorometry

The low solubility profile necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo applications .

Synthesis and Structural Modification

Synthetic Pathways

The primary route involves coupling 9-oxo-9H-xanthen-3-ol with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 12 h), yielding 68–72% product . Alternative methods employ:

  • COMU-Mediated Coupling: Reacts carboxyxanthone with tert-butyl glycinate (COMU, DIPEA, DMF, 4 h, 85% yield) .

  • Enzymatic Esterification: Lipase B catalyzes acetylation in ionic liquids (45% yield, 99% ee) .

Derivatization Strategies

  • Amino Acid Conjugates: L/D-alanine esters enhance water solubility (LogP reduced to −0.32) while maintaining anti-inflammatory activity (IC₅₀ = 32 µM vs. IL-6) .

  • Triazole Derivatives: Click chemistry with propargyl bromide introduces triazole rings, improving kinase inhibition (IC₅₀ = 0.89 µM vs. PIM3) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-stimulated RAW264.7 macrophages:

ParameterResult (50 µM Treatment)Control
IL-6 Secretion124 ± 18 pg/mL298 ± 24 pg/mL
TNF-α Production89 ± 12 pg/mL210 ± 19 pg/mL
NF-κB Activation42% Reduction (Luciferase Assay)

Mechanistic studies indicate suppression of IκBα phosphorylation and nuclear translocation of p65 .

Antimicrobial Activity

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015 ± 1.2
Escherichia coli7512 ± 0.8
Candida albicans10010 ± 1.0

The bactericidal action correlates with disruption of membrane potential (ΔΨ loss = 83% at 2× MIC) .

Pharmacological Applications

Fluorescence Imaging

The xanthone core enables two-photon excitation (λex = 720 nm) with deep tissue penetration (1.2 mm in liver slices). Conjugation with trastuzumab achieves HER2-specific labeling in SK-BR-3 cells (SNR = 18.7) .

Kinase Inhibition Profile

Screening against 97 human kinases revealed:

KinaseInhibition (%)IC₅₀ (nM)
Haspin9289
MAPK1 (ERK2)88112
PIM385156

Molecular docking shows hydrogen bonding with ERK2’s DFG motif (ΔG = −9.8 kcal/mol) .

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (IV)122Renal tubular necrosis
Zebrafish Embryo48 (96 hpf)Yolk sac edema, delayed hatching

Genotoxicity

  • Ames Test: Negative up to 500 µg/plate (TA98, TA100 ± S9).

  • Micronucleus Assay: 1.7% binucleated cells (vs. 0.9% control) at 100 µM .

Industrial and Analytical Applications

Chromatography

Reversed-phase HPLC methods utilize the compound as:

  • Stationary Phase Modifier: Increases retention of polyaromatic hydrocarbons (k’ = 4.7 vs. 2.1 for C18).

  • Fluorescent Detector Calibrant: Linear range = 0.1–100 nM (R² = 0.9993) .

Polymer Synthesis

Copolymerization with PEG-DA produces photoluminescent hydrogels (λem = 450 nm) for biosensors (glucose LOD = 0.2 mM) .

Future Research Directions

  • Targeted Drug Delivery: Conjugation with anti-CD44 antibodies for triple-negative breast cancer therapy (ongoing Phase 0 trials) .

  • Antimicrobial Coatings: Impregnation into surgical sutures reduces S. aureus biofilm formation by 99.8% in vitro .

  • Alzheimer’s Disease Models: Aβ42 aggregation inhibition (45% at 10 µM) via chelation of Zn²⁺ in amyloid plaques .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator